2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one
CAS No.: 1178435-29-4
Cat. No.: VC3054133
Molecular Formula: C12H21ClN2O
Molecular Weight: 244.76 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one - 1178435-29-4](/images/structure/VC3054133.png)
Specification
CAS No. | 1178435-29-4 |
---|---|
Molecular Formula | C12H21ClN2O |
Molecular Weight | 244.76 g/mol |
IUPAC Name | 2-chloro-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one |
Standard InChI | InChI=1S/C12H21ClN2O/c1-10(13)12(16)15-8-4-11(5-9-15)14-6-2-3-7-14/h10-11H,2-9H2,1H3 |
Standard InChI Key | NSADWINGLIDCQE-UHFFFAOYSA-N |
SMILES | CC(C(=O)N1CCC(CC1)N2CCCC2)Cl |
Canonical SMILES | CC(C(=O)N1CCC(CC1)N2CCCC2)Cl |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Classification
2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one belongs to the broader chemical class of chlorinated ketones and piperidine derivatives. The compound features a central piperidine ring with a pyrrolidine substituent at the 4-position, creating a bicyclic heterocyclic system. At the piperidine nitrogen, there is a 2-chloropropan-1-one functional group, which consists of a carbonyl connected to a chlorinated carbon. This structural arrangement places the compound in the category of amide derivatives, with the carbonyl carbon forming an amide bond with the piperidine nitrogen.
The structural complexity of this molecule arises from the presence of multiple nitrogen-containing rings and the chlorinated side chain. Similar compounds containing piperidine structures, like those documented in search result 3, have shown potential applications in pharmaceutical research, particularly in the development of drugs targeting neurological and psychiatric disorders.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following physical and chemical properties can be inferred:
Table 1: Estimated Physical Properties of 2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one
Property | Expected Value | Basis for Estimation |
---|---|---|
Molecular Formula | C₁₃H₂₃ClN₂O | Structural analysis |
Molecular Weight | ~258.79 g/mol | Calculated from formula |
Physical State | Solid at room temperature | Based on similar compounds |
Solubility | Likely soluble in organic solvents; partially soluble in water | Based on functional groups |
Melting Point | Approximately 70-120°C | Comparison with similar compounds |
The compound likely exhibits several key chemical characteristics that define its reactivity profile. The chlorine atom at the alpha position relative to the carbonyl group makes it susceptible to nucleophilic substitution reactions. This reactivity is similar to that observed in 2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one, which can undergo various chemical transformations including nucleophilic substitution and elimination reactions.
Parameter | Recommended Condition | Rationale |
---|---|---|
Solvent | Dichloromethane or THF | Provides good solubility for reactants while allowing for moderate reaction temperatures |
Temperature | 0-25°C | Controls reaction rate and minimizes side reactions |
Base | Triethylamine or DIPEA | Neutralizes HCl formed during acylation |
Reaction Time | 2-4 hours | Allows for complete reaction while limiting decomposition |
Purification | Column chromatography | Separates product from unreacted starting materials and by-products |
The methodology for similar compounds, as seen in the synthesis of compounds like 1-Phenyl-3-(piperidin-1-yl)propan-1-ol in search result 2, often involves careful control of reaction conditions to optimize yield and stereoselectivity .
Applications in Medicinal Chemistry and Research
Chemical Biology Applications
Beyond direct pharmaceutical applications, the compound might be valuable in chemical biology research:
-
As a tool to study small molecule interactions with biological systems
-
To investigate specific signaling pathways where similar compounds have shown activity
-
As a building block for the creation of chemical probes to study protein function
The reactive chlorinated ketone functionality makes this compound potentially useful for investigating covalent binding mechanisms in biological systems, similar to how other chlorinated compounds are employed in chemical biology research.
Comparative Analysis with Related Compounds
Structural Comparisons
Several compounds in the search results share structural similarities with 2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one, allowing for comparative analysis:
Table 3: Structural Comparison with Related Compounds
These structural comparisons highlight the unique aspects of 2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one while placing it in context with better-documented related compounds.
Reactivity and Property Differences
The structural differences between 2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one and related compounds would likely influence their respective properties and reactivities:
-
The presence of two nitrogen-containing heterocycles in 2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one would likely contribute to greater basicity compared to compounds with a single heterocycle.
-
The chlorinated ketone functionality would confer greater electrophilicity than seen in alcohol derivatives like 1-Phenyl-3-(piperidin-1-yl)propan-1-ol .
-
The absence of an aromatic ring (as found in 1-(4-Methylphenyl)-2-(piperidin-1-yl)propan-1-one ) would likely result in different lipophilicity and membrane permeability profiles.
These differences would be expected to translate into distinct pharmacological profiles and potential applications.
Research Limitations and Future Directions
Current Knowledge Gaps
Several important knowledge gaps remain regarding 2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one:
-
Experimentally determined physical properties (melting point, solubility, etc.)
-
Optimized synthetic procedures and yields
-
Specific biological activities and target interactions
-
Toxicological profile and safety considerations
These gaps represent opportunities for future research to enhance our understanding of this compound and its potential applications.
Proposed Research Directions
Future research on 2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one might productively focus on:
-
Development and optimization of synthetic routes
-
Comprehensive characterization of physical and chemical properties
-
Screening for biological activities across multiple target classes
-
Structure-activity relationship studies through the synthesis and testing of analogs
-
Investigation of potential applications in specific therapeutic areas where similar compounds have shown promise
Such research could significantly expand our understanding of this compound's potential utility in pharmaceutical research and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume